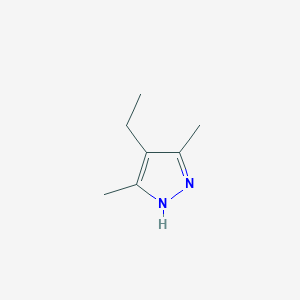
5-(Ethoxymethyl)quinolin-8-ol
Übersicht
Beschreibung
5-(Ethoxymethyl)quinolin-8-ol is a chemical compound with the molecular formula C12H13NO2 . It has a molecular weight of 203.24 and is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-(Ethoxymethyl)quinolin-8-ol is 1S/C12H13NO2/c1-2-15-8-9-5-6-11(14)12-10(9)4-3-7-13-12/h3-7,14H,2,8H2,1H3 . This indicates that the molecule is composed of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Chemical Reactions Analysis
While specific chemical reactions involving 5-(Ethoxymethyl)quinolin-8-ol are not available, it’s known that quinoline derivatives can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and complexation with metal ions .Physical And Chemical Properties Analysis
5-(Ethoxymethyl)quinolin-8-ol is a solid at room temperature . It has a molecular weight of 203.24 .Wissenschaftliche Forschungsanwendungen
Medicine: Antimicrobial and Anticancer Agent
5-(Ethoxymethyl)quinolin-8-ol has been studied for its potential in medicine, particularly due to the bioactivity of quinoline derivatives. These compounds are known to possess antimicrobial properties, making them candidates for treating infections . Additionally, some quinoline derivatives have shown promise as anticancer agents, which could lead to the development of new therapeutic drugs .
Agriculture: Pesticide and Fungicide
In agriculture, 5-(Ethoxymethyl)quinolin-8-ol is evaluated as an active substance in pesticides. Its efficacy as a fungicide and bactericide against soil-borne pathogens in crops like tomatoes has been assessed, indicating its potential to protect plants in greenhouse conditions .
Material Science: Simulation Visualizations
The compound is utilized in material science, particularly in simulation visualizations. Programs like Amber, GROMACS, Avogadro, and others use quinoline derivatives to produce detailed simulations, which are crucial for understanding material behaviors at the molecular level .
Environmental Science: Soil Pathogen Control
Environmental science applications include the study of 5-(Ethoxymethyl)quinolin-8-ol as a means of controlling soil pathogens. This is particularly relevant in the context of sustainable agriculture and the reduction of environmental impact from traditional pesticides .
Analytical Chemistry: Spectral Analysis
In analytical chemistry, 5-(Ethoxymethyl)quinolin-8-ol is characterized using various spectral methods such as NMR, HPLC, LC-MS, and UPLC. These techniques are essential for understanding the compound’s structure and purity, which is vital for research and quality control .
Biochemistry: Enzyme Inhibition
Biochemically, the compound has been identified as an inhibitor of certain enzymes, which is significant for understanding cellular processes and developing treatments for diseases where these enzymes play a role .
Pharmacology: Drug Development
Pharmacologically, 5-(Ethoxymethyl)quinolin-8-ol is part of the quinoline motif, which is central to many pharmacologically active compounds. Its applications in drug development are vast, ranging from antimicrobial to anticancer therapies .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(ethoxymethyl)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-8-9-5-6-11(14)12-10(9)4-3-7-13-12/h3-7,14H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYCYUYNAZPXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C2C=CC=NC2=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299450 | |
| Record name | 5-(ethoxymethyl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethoxymethyl)quinolin-8-ol | |
CAS RN |
22049-19-0 | |
| Record name | 22049-19-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(ethoxymethyl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



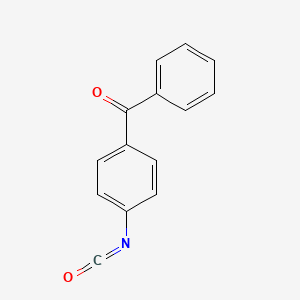
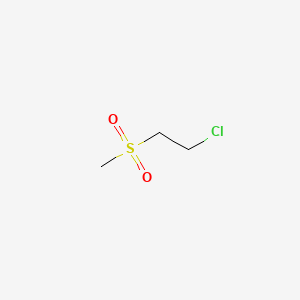
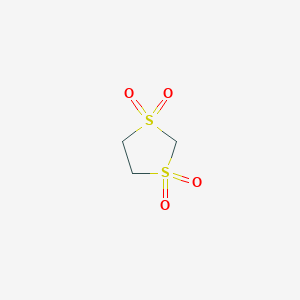



![4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1595593.png)



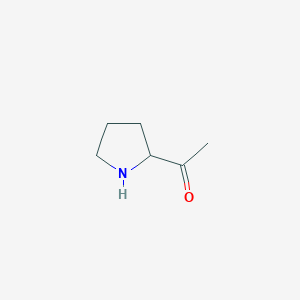

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1595600.png)
